![molecular formula C16H20O2S2 B12557439 5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol CAS No. 143946-50-3](/img/structure/B12557439.png)
5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is a complex organic compound characterized by the presence of a dithiane ring and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized dithiane derivatives
Aplicaciones Científicas De Investigación
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with various molecular targets and pathways. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites . Additionally, the biphenyl structure can engage in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithian-2-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the biphenyl moiety.
1,3-Dithiolanes: Compounds with a similar dithiane ring but differing in the substituents attached to the ring.
Uniqueness
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its combination of the dithiane ring and biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Propiedades
Número CAS |
143946-50-3 |
|---|---|
Fórmula molecular |
C16H20O2S2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-[3-(1,3-dithian-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H20O2S2/c17-13-6-2-7-14(18)15(13)11-4-1-5-12(10-11)16-19-8-3-9-20-16/h2,6-7,10-11,16-18H,1,3-5,8-9H2 |
Clave InChI |
KRSKVWLNUAKJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C(C1)C2SCCCS2)C3=C(C=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





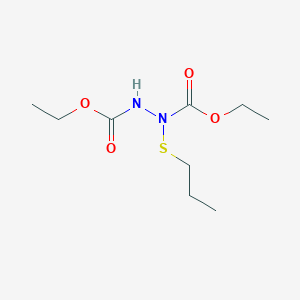
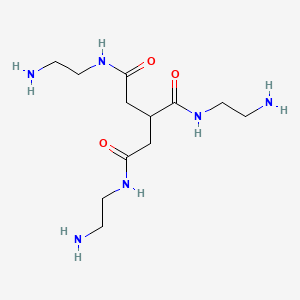
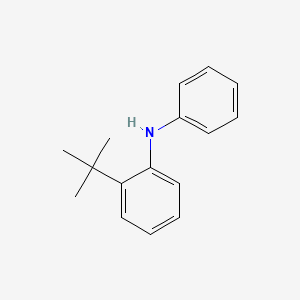
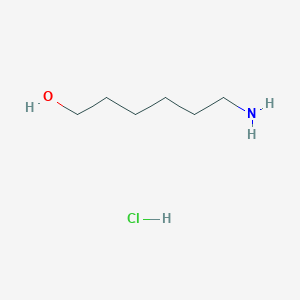

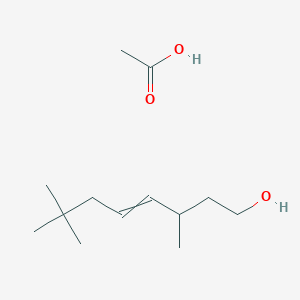
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
